Growth Per Cycle (GPC) in SiO₂ ALD: TDMAS vs. BDMAS
In a direct head-to-head comparison for SiO₂ ALD, bis(dimethylamino)silane (BDMAS) exhibits a growth per cycle that is 1.5 times higher than that of tris(dimethylamino)silane (TDMAS) under identical reactor pressure [1]. This quantifiable difference underscores that TDMAS provides a lower, more controlled GPC, which is advantageous for applications requiring ultra-thin, precisely controlled film thicknesses.
| Evidence Dimension | Growth per cycle (GPC) in ALD |
|---|---|
| Target Compound Data | Lower GPC (baseline) |
| Comparator Or Baseline | BDMAS (Bis(dimethylamino)silane) |
| Quantified Difference | BDMAS GPC is 1.5x higher than TDMAS GPC |
| Conditions | SiO₂ ALD at same reactor pressure |
Why This Matters
A lower GPC enables finer thickness resolution, making TDMAS the preferred choice for depositing gate dielectrics and other ultra-thin films where atomic-level precision is non-negotiable.
- [1] Kamiyama, S., Miura, T., & Nara, Y. (2006). Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. Thin Solid Films, 515(4), 1517–1521. View Source
